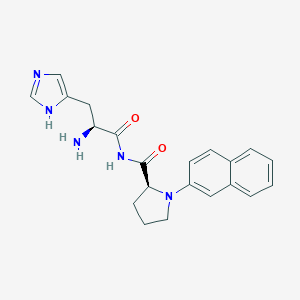
1-(Pyridin-4-ylmethyl)piperidin-4-one
Übersicht
Beschreibung
“1-(Pyridin-4-ylmethyl)piperidin-4-one” is a chemical compound with the CAS Number: 126832-82-4 . It has a molecular weight of 190.24 and its molecular formula is C11H14N2O . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-4-ylmethyl)piperidin-4-one” is 1S/C11H14N2O/c14-11-3-7-13 (8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2 .
Physical And Chemical Properties Analysis
“1-(Pyridin-4-ylmethyl)piperidin-4-one” is a liquid at room temperature . It has a molecular weight of 190.24 and its molecular formula is C11H14N2O . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Enzyme Interactions
Pyridine derivatives, including structures similar to "1-(Pyridin-4-ylmethyl)piperidin-4-one," have been studied for their roles as chemical inhibitors, particularly in the context of cytochrome P450 enzymes, which are crucial for drug metabolism. These inhibitors are important for understanding drug-drug interactions and for the development of safer pharmaceuticals. The selectivity and potency of such inhibitors can significantly influence the metabolic pathways of various drugs, highlighting their importance in medicinal chemistry and pharmacokinetics (Khojasteh et al., 2011).
Catalytic Applications and Synthetic Methodologies
Research has also explored the use of pyridine-based compounds in catalysis and synthetic methodologies. For instance, the synthesis of pyranopyrimidine derivatives, which share structural motifs with "1-(Pyridin-4-ylmethyl)piperidin-4-one," demonstrates the versatility of pyridine scaffolds in organic synthesis. These compounds have broad applications in medicinal and pharmaceutical industries due to their bioavailability and structural diversity, which can be achieved through various synthetic pathways involving hybrid catalysts (Parmar et al., 2023).
Medicinal Importance and Biological Activities
Pyridine derivatives are noted for their wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. This makes them valuable scaffolds in drug discovery and development, with several compounds already in clinical use for treating various conditions. The structural features of pyridine derivatives facilitate effective binding with different enzymes and receptors, making them potent candidates for therapeutic applications (Altaf et al., 2015).
Chemosensing Applications
Furthermore, pyridine derivatives have shown potential in chemosensing applications, where they can act as highly effective sensors for various ions and neutral species. This highlights their versatility not only in medicinal chemistry but also in analytical applications, offering new avenues for detecting and quantifying biological and environmental analytes (Abu-Taweel et al., 2022).
Safety And Hazards
“1-(Pyridin-4-ylmethyl)piperidin-4-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust, mist, spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-3-7-13(8-4-11)9-10-1-5-12-6-2-10/h1-2,5-6H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXOGFPPULJEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451241 | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperidin-4-one | |
CAS RN |
126832-82-4 | |
| Record name | 1-(4-Pyridinylmethyl)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126832-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-4-ylmethyl)piperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(3R,5S)-5-(hydroxymethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B165277.png)











